molecular formula C16H13NO2S B2647048 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 351983-35-2

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2647048
CAS No.: 351983-35-2
M. Wt: 283.35
InChI Key: XXVQLZUJMHDGQT-UHFFFAOYSA-N
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Description

“2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H13NO2S . It’s a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, participate in both electrophilic and nucleophilic substitution reactions . They can be altered to produce a number of differently substituted quinolines .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C16H13NO2S . Further physical and chemical properties are not specified in the retrieved documents.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid serves as a precursor in the synthesis of complex heterocyclic systems. These systems have potential applications in creating new materials with unique properties. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines introduces a new fused pyrazine ring system, highlighting the compound's role in expanding the chemical space of heterocyclic compounds (Bakhite et al., 1995).

Applications in Organic Electronics

Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including films deposited using thermal evaporation techniques, demonstrates the compound's utility in organic electronics. These derivatives show rectification behavior and photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. This application is crucial for developing more efficient solar cells and photodiodes (Zeyada et al., 2016).

Anticancer Research

In the field of medicinal chemistry, derivatives of this compound are synthesized and evaluated for their anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the quinoline structure, have shown potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of this compound derivatives in developing new anticancer agents (Deady et al., 2003).

Future Directions

The future directions for “2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . As quinoline derivatives are known to exhibit a broad range of biological activities, they could be a rich source of potential new drugs .

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-2-10-7-8-15(20-10)14-9-12(16(18)19)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVQLZUJMHDGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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